2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-13(7-9-16-17)11-15-8-6-12-4-3-5-14(10-12)18-2/h3-5,7,9-10,15H,6,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPILZOWSNJKECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine , also known as a methoxyphenyl-pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazole ring and subsequent functionalization. The general synthetic route can be summarized as follows:
- Formation of the Pyrazole Ring : The initial step usually involves the reaction of 1-methyl-1H-pyrazole with appropriate aldehydes or ketones to form substituted pyrazoles.
- Amine Functionalization : The pyrazole derivative is then reacted with 3-methoxybenzylamine to introduce the methoxyphenyl group.
- Final Purification : The product is purified using techniques such as recrystallization or chromatography.
Table 1: Synthetic Route Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1-Methyl-1H-pyrazole + Aldehyde/Ketone | Heat, solvent | Pyrazole derivative |
| 2 | Pyrazole derivative + 3-Methoxybenzylamine | Heat, solvent | Target compound |
| 3 | Crude product | Recrystallization/Chromatography | Pure compound |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing pyrazole moieties have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Case Study: Inhibition of Tubulin Polymerization
A study demonstrated that certain pyrazole derivatives had IC50 values in the low micromolar range against various cancer cell lines. The mechanism involved binding to the colchicine site on tubulin, which is crucial for microtubule dynamics .
Anti-inflammatory Effects
Compounds with similar structures have also been investigated for their anti-inflammatory properties. For example, studies have shown that they can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo .
The anti-inflammatory action is believed to occur through the inhibition of MAPK pathways, which play a crucial role in inflammatory responses .
Neuroprotective Activity
Research has indicated potential neuroprotective effects for methoxyphenyl-pyrazole derivatives. In models of oxidative stress-induced neurotoxicity, these compounds have shown promise in mitigating damage and improving neuronal survival rates .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine group undergoes alkylation and acylation under mild conditions:
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Alkylation : Reacts with alkyl halides (e.g., chloroacetonitrile) in dimethylformamide (DMF) using K₂CO₃ as a base .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in pyridine.
Example Reaction :
-
Key observation : Disappearance of NH proton signal in ¹H NMR post-acylation.
Oxidation and Stability
-
Oxidation : The tertiary amine is resistant to oxidation under mild conditions but may form N-oxides with strong oxidizers like m-CPBA.
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Stability : Stable in acidic and neutral aqueous solutions but degrades under prolonged basic conditions (pH > 10).
Nucleophilic Substitution
The pyrazole ring participates in electrophilic substitution reactions:
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Nitration : Requires concentrated HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives at the 4-position of the pyrazole ring .
-
Sulfonation : Reacts with SO₃ in H₂SO₄ to introduce sulfonic acid groups .
Table 2: Bioactivity of Analogous Compounds
| Compound Modification | IC₅₀ (μM) | Target Cell Line | Source |
|---|---|---|---|
| 3-Pyridine substitution | 11 | MDA-MB-453 | |
| Phenyl substitution | 60 | MDA-MB-453 |
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the NBOMe Series
The 25X-NBOMe family (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) shares a phenethylamine scaffold but differs in substitution patterns:
- Substituents :
- NBOMe compounds have a 2,5-dimethoxy-4-halophenyl group (e.g., 4-iodo, bromo, or chloro) and an N-(2-methoxybenzyl) substitution.
- In contrast, the target compound has a 3-methoxyphenyl group and an N-((1-methyl-1H-pyrazol-5-yl)methyl) substitution.
- Pharmacology: NBOMes are potent 5-HT₂A receptor agonists with high toxicity, often associated with severe adverse effects such as seizures and hyperthermia .
Table 1: Key Differences Between Target Compound and NBOMe Analogs
Pyrazole-Containing Analogs
Several pyrazole-substituted ethanamines have been synthesized, with variations in the pyrazole ring and phenyl group:
N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
- Structure : Differs in pyrazole substitution (1-ethyl-5-methyl vs. 1-methyl-5-yl) and methylene bridge position (4-yl vs. 5-yl).
- Properties: Molecular weight 273.38 g/mol (C₁₆H₂₃N₃O).
N-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine
- Structure : Features a 1,3-dimethylpyrazole group.
Table 2: Pyrazole Analogs Comparison
Other Designer Phenethylamines
- Methoxetamine: A dissociative anesthetic with a 3-methoxyphenyl group but a cyclohexanone backbone.
- 2-(1H-Benzimidazol-1-yl)-1-(3-methoxyphenyl)ethanamine : Shares the 3-methoxyphenyl group but replaces pyrazole with benzimidazole, altering receptor interactions .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(3-Methoxyphenyl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)ethanamine?
- Methodology : Synthesis typically involves coupling 3-methoxyphenyl ethylamine derivatives with functionalized pyrazole intermediates. For example, trifluoromethanesulfonate esters (e.g., 3-methoxyphenyl trifluoromethanesulfonate) can act as leaving groups in nucleophilic substitution reactions with pyrazole-based nucleophiles . Multi-step protocols, as seen in analogs like O-1302 (a pyrazole carboxamide), suggest using condensation reactions and protecting-group strategies to optimize yield .
- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid side reactions. Purification via column chromatography or recrystallization is recommended .
Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : Analyze - and -NMR spectra to verify the methoxyphenyl (δ ~3.8 ppm for OCH) and pyrazole-methyl (δ ~3.9 ppm for N-CH) groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 283.1782 (CHNO) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Respiratory Protection : Use P95 respirators (US) or P1 masks (EU) for low exposure; OV/AG/P99 respirators are recommended for higher concentrations .
- Skin Protection : Wear nitrile gloves and full-body protective clothing to prevent dermal absorption .
- Ventilation : Ensure fume hoods with ≥0.5 m/s airflow to minimize inhalation risks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s intermolecular interactions in crystal structures?
- Methodology :
- Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like rings, which are common in methoxyphenyl derivatives .
- Software Tools : Use SHELXL for refining X-ray diffraction data and ORTEP for visualizing anisotropic displacement ellipsoids .
Q. What experimental strategies resolve contradictions in bioactivity data across structural analogs?
- Approach :
- SAR Studies : Compare substituent effects (e.g., ethyl vs. methyl groups on pyrazole) using in vitro assays. For example, fluorinated analogs of O-1302 showed enhanced receptor binding due to electronic effects .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables affecting activity, such as steric hindrance from the N-methyl group .
Q. How can environmental impact assessments address the lack of ecotoxicological data for this compound?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
